

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM Indicator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320

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For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ($[Na^+]_i$) is crucial for understanding a multitude of cellular processes and for the development of novel therapeutics targeting ion channels and transporters. **Asante NaTRIUM Green-2 AM** (also known as ANG-2 AM or ING-2 AM) is a high-performance, fluorescent indicator designed for the quantitative determination of intracellular sodium ions. This guide provides a comprehensive overview of its key features, benefits, and detailed methodologies for its application.

Core Features and Benefits

Asante NaTRIUM Green-2 AM is a cell-permeable dye that, once inside the cell, is hydrolyzed by intracellular esterases, trapping the active indicator. Upon binding to Na^+ , its fluorescence intensity increases significantly, allowing for the sensitive detection of changes in intracellular sodium concentration.

Key benefits include:

- High Fluorescence Signal: Offers significantly higher brightness compared to older sodium indicators like SBFI, enabling more sensitive detection.[1][2]
- Improved Cellular Loading: The acetoxymethyl (AM) ester formulation facilitates efficient loading into a wide variety of cell types.[1][2]

- **Visible Light Excitation:** Compatible with standard fluorescence microscopy setups using common fluorescein (FITC), GFP, or YFP filter sets, avoiding the phototoxicity associated with UV-excitatory dyes.[1][3]
- **Physiologically Relevant Affinity:** Possesses a dissociation constant (Kd) for Na⁺ that is well-suited for measuring physiological and pathological intracellular sodium concentrations.[1][4][5]
- **Suitability for High-Throughput Screening (HTS):** Its large dynamic range and robust performance make it an ideal choice for HTS applications targeting Na⁺ channels and transporters.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Asante NaTRIUM Green-2 AM** and its active form.

Property	Value	Reference(s)
Chemical Formula	C ₅₃ H ₆₀ Cl ₂ N ₂ O ₁₈	[5]
Molecular Weight	~1084 g/mol	[4][5]
Form	Solid	[3][4]
Solubility	Soluble in DMSO (to 1 mg/ml) and Methanol	[5]
Storage Conditions	-20°C, protect from light and moisture	[4][6]
Stability	≥ 4 years at -20°C	[4][5]

Table 1: Physicochemical Properties of **Asante NaTRIUM Green-2 AM**

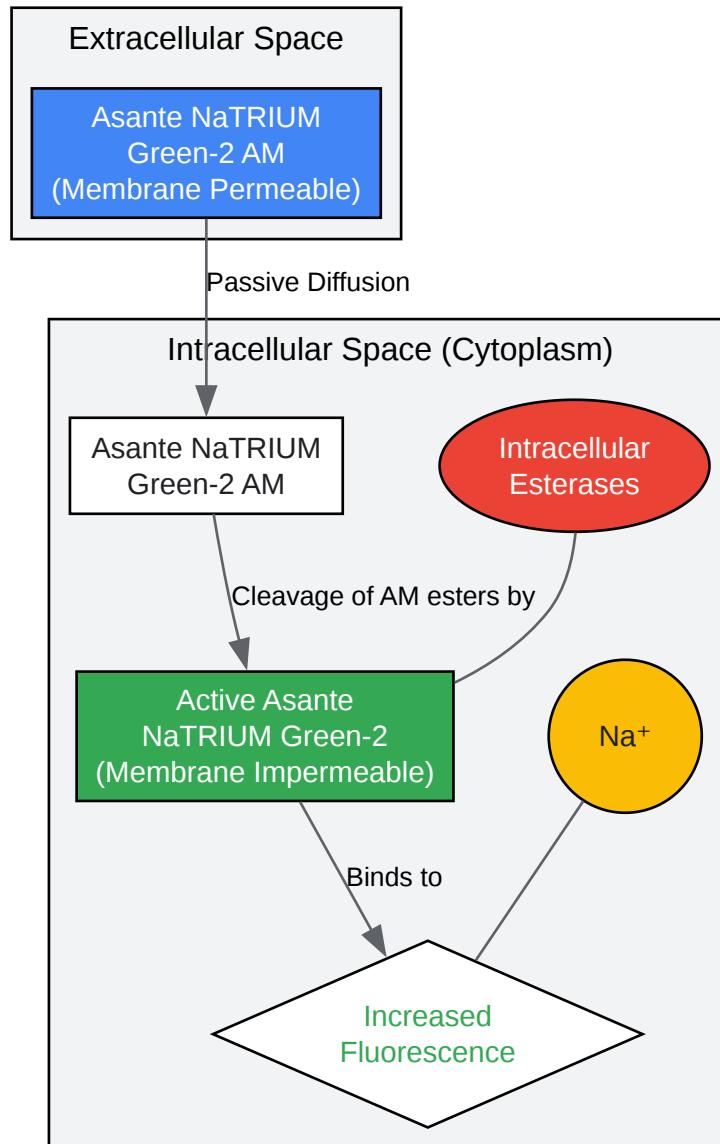
Parameter	Value	Notes	Reference(s)
Excitation Maximum	~525 nm	Can also be excited at 488 nm	[1] [4] [5]
Emission Maximum	~545 nm		[1] [4] [5]
Dissociation Constant (Kd) for Na ⁺	20 mM	In the absence of K ⁺	[1] [4] [5]
Dissociation Constant (Kd) for Na ⁺	34 mM	In the presence of K ⁺	
Dissociation Constant (Kd) for Na ⁺	39 mM	In astrocytes	

Table 2: Spectroscopic and Binding Properties

Principle of Action and Cellular Loading

The mechanism of **Asante NaTRIUM Green-2 AM** relies on its chemical structure, which allows it to passively diffuse across the cell membrane. Once in the cytoplasm, intracellular esterases cleave the acetoxyethyl (AM) ester groups, rendering the molecule membrane-impermeable and trapping it within the cell. This active form of the indicator exhibits a low basal fluorescence that increases significantly upon binding to intracellular sodium ions.

Principle of Action and Cellular Loading

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Caption: Mechanism of cellular loading and activation of Asante NaTRIUM Green-2.

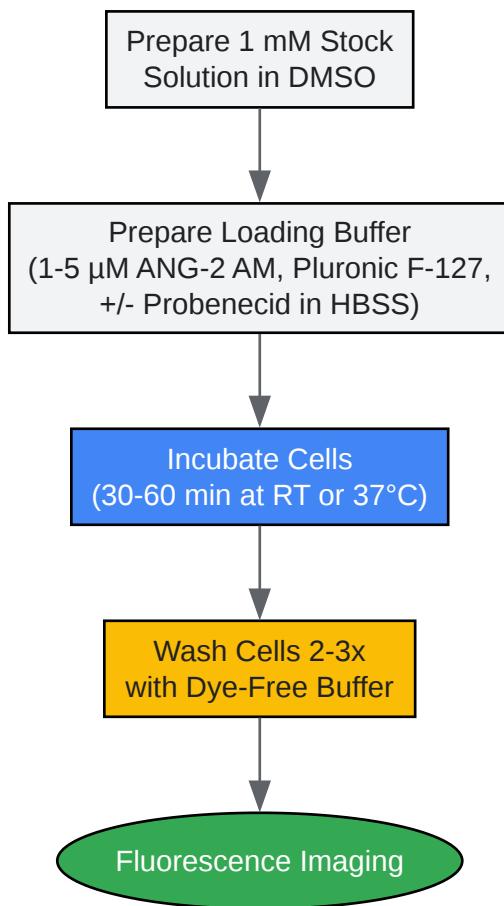
Experimental Protocols

General Cell Loading Protocol

This protocol provides a general guideline for loading cells with **Asante NaTRIUM Green-2 AM**. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[\[2\]](#)

- Prepare a Stock Solution: Prepare a 1 mM stock solution of **Asante NaTRIUM Green-2 AM** in anhydrous dimethylsulfoxide (DMSO).
- Prepare Loading Buffer: Dilute the stock solution into a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS) to the final working concentration (typically 1-5 μ M). The loading buffer should also contain 0.02-0.04% Pluronic® F-127 to aid in dye dispersal. [\[7\]](#) An anion transport inhibitor such as probenecid (1-2.5 mM) can be included to prevent dye leakage.[\[4\]](#)
- Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at room temperature or 37°C.[\[4\]](#)
- Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular indicator.
- Imaging: The cells are now ready for fluorescence imaging.

General Cell Loading Workflow

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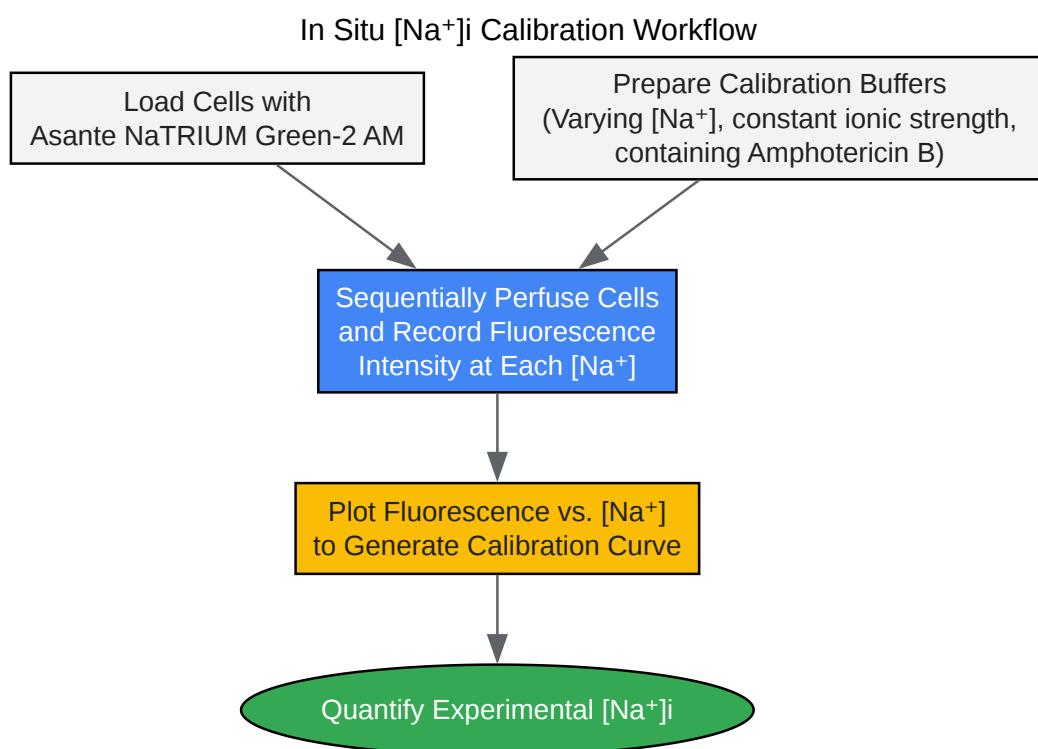
Caption: A typical workflow for loading cells with **Asante NaTRIUM Green-2 AM**.

In Situ Calibration of Intracellular Sodium

For quantitative measurements of $[Na^+]_i$, an in situ calibration is often necessary. This protocol describes a method using the ionophore amphotericin B to equilibrate intracellular and extracellular Na^+ concentrations.^[7]

- Load Cells: Load cells with **Asante NaTRIUM Green-2 AM** as described in the general loading protocol.

- Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na^+ concentrations (e.g., 0, 5, 10, 20, 50, 100, 145 mM NaCl). To maintain osmolarity and ionic strength, replace NaCl with KCl or N-methyl-D-glucamine (NMG).^[7] Each buffer should also contain an ionophore, such as amphotericin B (e.g., 50 μM), to permeabilize the cell membrane to monovalent cations.
- Equilibration and Measurement: Sequentially perfuse the cells with the calibration buffers, starting with the lowest Na^+ concentration. Allow the fluorescence signal to stabilize at each concentration before recording the fluorescence intensity.
- Generate Calibration Curve: Plot the fluorescence intensity against the corresponding Na^+ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental cells into absolute $[\text{Na}^+]_{\text{i}}$ values.



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Caption: Workflow for the *in situ* calibration of **Asante NaTRIUM Green-2 AM** fluorescence.

Applications in Research and Drug Development

Asante NaTRIUM Green-2 AM is a versatile tool for investigating the role of sodium in cellular physiology and pathology. Its high sensitivity and compatibility with automated fluorescence plate readers make it particularly valuable for:

- Drug discovery: Screening compound libraries for modulators of voltage-gated and ligand-gated sodium channels, as well as Na^+/K^+ -ATPase and other sodium transporters.[\[1\]](#)
- Neuroscience: Studying the dynamics of sodium influx during neuronal firing and excitotoxicity.
- Cardiovascular research: Investigating the role of sodium overload in cardiac myocytes during ischemia-reperfusion injury.[\[7\]](#)
- Cell biology: Elucidating the role of sodium in a wide range of cellular processes, including cell volume regulation, apoptosis, and proliferation.[\[8\]](#)[\[9\]](#)
- Platelet activation: Monitoring dynamic cytosolic sodium fluxes following platelet activation using flow cytometry.[\[4\]](#)[\[5\]](#)

Conclusion

Asante NaTRIUM Green-2 AM represents a significant advancement in the fluorescent detection of intracellular sodium. Its superior brightness, improved loading characteristics, and physiologically relevant affinity provide researchers with a powerful and reliable tool to dissect the complex roles of sodium in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this indicator in a variety of research and drug development applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Asante NaTRIUM Green-2 AM Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827320#key-features-and-benefits-of-asante-natrium-green-2-am-indicator]

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